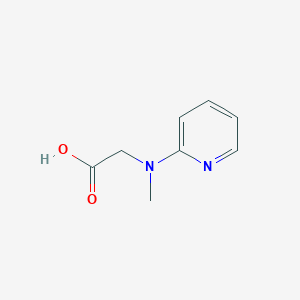

2-(Methyl-2-pyridylamino)acetic acid

Vue d'ensemble

Description

2-(Methyl-2-pyridylamino)acetic acid is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both an amino group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine and methyl iodide.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the use of a polar aprotic solvent like dimethylformamide (DMF) is common.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve industrial-scale production.

Types of Reactions:

Oxidation: The amino group in this compound can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

Substitution: Nucleophiles such as hydroxide (OH-) and aprotic solvents like DMF are typically employed.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(Methyl-2-pyridylamino)acetic acid derivatives. For instance, compounds derived from this structure have shown promising cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7, T47-D, MDA-MB 231) and glioblastoma cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A notable study evaluated the cytotoxic effects of a derivative of this compound on breast cancer cell lines using the MTT assay. The results indicated an IC50 value ranging from 27.7 to 39.2 µM for cancerous cells, while exhibiting low toxicity (IC50 > 100 µM) on normal NIH-3T3 cells. This suggests a favorable therapeutic index, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| MCF-7 | 27.7 | Moderate |

| T47-D | 35.0 | Moderate |

| MDA-MB 231 | 39.2 | Moderate |

| NIH-3T3 | >100 | Low |

Neuropharmacology

Potential in Neurological Disorders

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress is being explored as a therapeutic avenue.

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective effects of derivatives of this compound, researchers found that these compounds could significantly reduce neuronal cell death in vitro models exposed to neurotoxic agents. The mechanisms involved include the inhibition of apoptotic pathways and enhancement of neuronal survival signaling.

Agricultural Chemistry

Pesticidal Applications

Beyond medicinal uses, derivatives of this compound have been evaluated for their pesticidal properties. Research indicates that certain analogs possess insecticidal activity against agricultural pests, offering potential as eco-friendly alternatives to conventional pesticides.

Case Study: Insecticidal Activity

A study tested several derivatives against common agricultural pests such as aphids and beetles. The results demonstrated effective mortality rates at varying concentrations, suggesting that these compounds could be developed into new pest control agents.

| Pest Species | Mortality Rate (%) at 100 µM |

|---|---|

| Aphids | 75 |

| Beetles | 60 |

Mécanisme D'action

The mechanism by which 2-(Methyl-2-pyridylamino)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

2-aminopyridine

2-methylpyridine

2-(Methyl-2-pyridylamino)ethanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(Methyl-2-pyridylamino)acetic acid, also known as N-(2-pyridyl)methylglycine, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀N₂O₂

- CAS Number : 1016519-61-1

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The pyridine ring may facilitate binding to proteins, influencing enzymatic activities and cellular signaling pathways. Similar compounds have shown potential in inhibiting various biological targets, including enzymes involved in cancer progression and microbial resistance .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may share similar properties. The minimum inhibitory concentrations (MICs) for related compounds have been documented, providing a comparative basis for evaluating the antimicrobial potential of this compound .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structures were found to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL-60 (Leukemia) | 0.57 | Cytotoxic |

| MCF-7 (Breast) | 5.0 | Induces apoptosis |

| A549 (Lung) | >50 | Minimal effect |

Neuroprotective Effects

Emerging research indicates that certain pyridine derivatives may exhibit neuroprotective effects. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . The specific neuroprotective mechanisms of this compound require further exploration.

Case Studies

- Anticancer Activity in HL-60 Cells

- Neuroprotective Potential

Propriétés

IUPAC Name |

2-[methyl(pyridin-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(6-8(11)12)7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKWXVPNPFDKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593181 | |

| Record name | N-Methyl-N-pyridin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016519-61-1 | |

| Record name | N-Methyl-N-pyridin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.